5alpha-Cholestan-3beta-ol-d7
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Overview
Description
. It is an intermediate in the pathway leading to cholesterol production and is carried on lipoproteins in the serum. This compound is not influenced by dietary cholesterol intake, making it a reliable marker for cholesterol synthesis rates.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5alpha-Cholestan-3beta-ol-d7 typically involves the reduction of cholesterol or its derivatives. Common methods include catalytic hydrogenation using palladium or platinum catalysts under high pressure and temperature conditions.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions involving the reduction of cholesterol. The process requires precise control of reaction conditions, including temperature, pressure, and the use of specific catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 5alpha-Cholestan-3beta-ol-d7 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as chromium trioxide or potassium permanganate are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts under high pressure and temperature.
Substitution: Halogenation reactions using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Cholesterol and its derivatives.
Reduction: Other steroidal compounds such as cholesterol itself.
Substitution: Halogenated derivatives of cholesterol.
Scientific Research Applications
5alpha-Cholestan-3beta-ol-d7 is extensively used in scientific research due to its role in cholesterol biosynthesis. Its applications include:
Chemistry: Used as a standard in lipid analysis using high-performance liquid chromatography (HPLC).
Biology: Studying cholesterol metabolism and related disorders.
Medicine: Investigating the effects of cholesterol synthesis inhibitors and potential treatments for hypercholesterolemia.
Industry: Quality control in the production of pharmaceuticals and dietary supplements.
Mechanism of Action
The compound exerts its effects by participating in the cholesterol biosynthesis pathway. It acts as a precursor to cholesterol, which is essential for cell membrane structure, hormone production, and bile acid synthesis. The molecular targets and pathways involved include enzymes such as HMG-CoA reductase, which is crucial for cholesterol synthesis.
Comparison with Similar Compounds
Cholesterol
Lathosterol
Desmosterol
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Properties
Molecular Formula |
C27H48O |
---|---|
Molecular Weight |
395.7 g/mol |
IUPAC Name |
(3S,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C27H48O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h18-25,28H,6-17H2,1-5H3/t19?,20-,21-,22-,23+,24-,25-,26-,27+/m0/s1/i1D3,2D3,18D |
InChI Key |
QYIXCDOBOSTCEI-ZZTDDLELSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(CCCC(C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C)C([2H])([2H])[2H] |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C |
Origin of Product |
United States |
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